1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene
Overview
Description
1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene is a highly chlorinated aromatic compound with the molecular formula C18Cl14 and a molecular weight of 712.53 g/mol . This compound is also known as tetradecachloro-m-terphenyl and is characterized by its high density (1.839 g/cm³) and boiling point (581.7°C) . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene involves the chlorination of benzene derivatives. The process typically requires the presence of chlorine gas and a catalyst such as iron chloride . The reaction conditions must be carefully controlled to ensure the complete chlorination of the benzene rings, resulting in the formation of the highly chlorinated product .
Chemical Reactions Analysis
1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the chlorinated aromatic rings.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene involves its interaction with various molecular targets. The compound’s high chlorination allows it to interact with and disrupt the function of biological membranes and proteins . This disruption can lead to various biological effects, although detailed studies on its specific molecular targets are limited.
Comparison with Similar Compounds
Similar compounds to 1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene include:
Pentachlorobenzene: A less chlorinated aromatic compound with similar chemical properties.
Pentachloropyridine: Another highly chlorinated compound used in organic synthesis.
1,1’-Biphenyl, 2,3’,4,4’,5-pentachloro-: A biphenyl derivative with multiple chlorine atoms.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structures.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18Cl14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURGKHWAABBAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Cl14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195216 | |
Record name | 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42429-89-0 | |
Record name | 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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